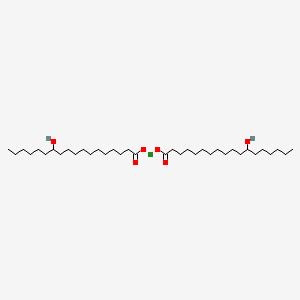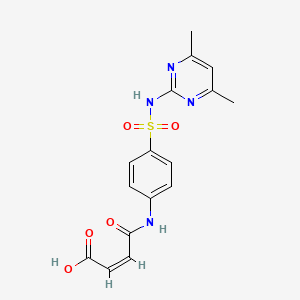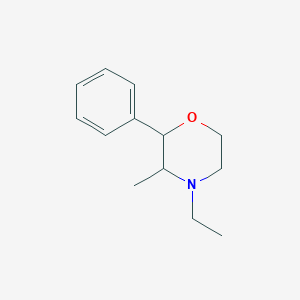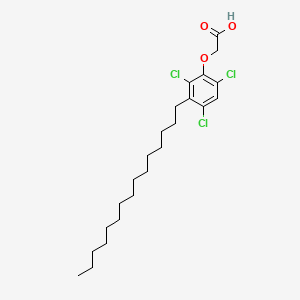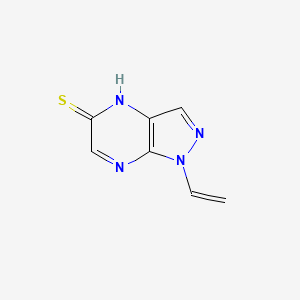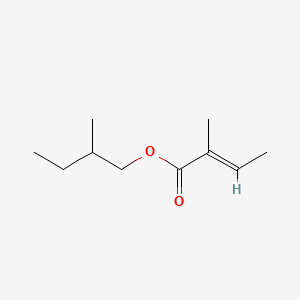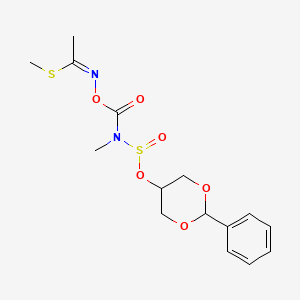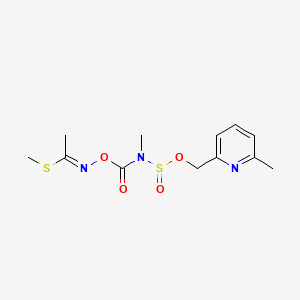
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a sulfinyl group, and an ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ester functional group can be formed through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving the modulation of biochemical processes, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
Ethanimidothioic acid derivatives: Compounds with similar structures but different functional groups.
Pyridine-based compounds: Molecules containing the pyridine ring with various substituents.
Sulfinyl-containing compounds: Compounds with sulfinyl groups, such as sulfoxides and sulfones.
Uniqueness
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
84603-44-1 |
|---|---|
分子式 |
C12H17N3O4S2 |
分子量 |
331.4 g/mol |
IUPAC名 |
methyl (1E)-N-[methyl-[(6-methylpyridin-2-yl)methoxysulfinyl]carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C12H17N3O4S2/c1-9-6-5-7-11(13-9)8-18-21(17)15(3)12(16)19-14-10(2)20-4/h5-7H,8H2,1-4H3/b14-10+ |
InChIキー |
STSIQQIAJKKACY-GXDHUFHOSA-N |
異性体SMILES |
CC1=NC(=CC=C1)COS(=O)N(C)C(=O)O/N=C(\C)/SC |
正規SMILES |
CC1=NC(=CC=C1)COS(=O)N(C)C(=O)ON=C(C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

